1-Isothiocyanato-2-methylcyclopropane

Description

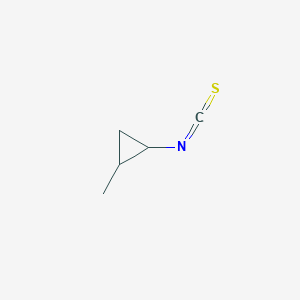

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIFGCTJNAXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Chemistry of Cyclopropyl Isothiocyanates

Cyclopropyl (B3062369) isothiocyanates, the class of compounds to which 1-isothiocyanato-2-methylcyclopropane belongs, are characterized by the presence of a three-membered carbon ring attached to a –N=C=S functional group. ontosight.ai These compounds are typically colorless to pale yellow liquids with a pungent odor. ontosight.ai The isothiocyanate group is highly reactive, making these compounds valuable intermediates in various chemical syntheses. ontosight.ai

The high reactivity stems from the electrophilic nature of the central carbon atom in the –N=C=S group, which readily undergoes nucleophilic attack. ontosight.airesearchgate.net This property is harnessed in the synthesis of a wide range of biologically active molecules and heterocyclic compounds. ontosight.airesearchgate.net The synthesis of cyclopropyl isothiocyanates can be achieved through methods such as the reaction of cyclopropylamine (B47189) with reagents like thiophosgene (B130339). ontosight.ai

| Property | Description | Source(s) |

| Appearance | Clear colorless to slightly yellowish liquid | ontosight.aiechemi.com |

| Molecular Formula | C4H5NS (for Cyclopropyl isothiocyanate) | ontosight.aiechemi.com |

| Reactivity | The isothiocyanate group is highly reactive and participates in nucleophilic substitution reactions. | ontosight.ai |

| Solubility | Soluble in organic solvents with limited solubility in water. | cymitquimica.com |

| Applications | Used as a building block in organic synthesis for pharmaceuticals and agrochemicals. | ontosight.aicymitquimica.com |

Significance of the Cyclopropyl Moiety in Modern Organic Synthesis

The significance of the cyclopropyl (B3062369) ring is rooted in several key features:

Conformational Rigidity : The three-membered ring introduces a high degree of conformational constraint. iris-biotech.denbinno.com This rigidity can lock a molecule into a specific spatial arrangement, enhancing its binding affinity and selectivity for biological targets like enzymes or receptors. iris-biotech.denbinno.com

Metabolic Stability : The C-H bonds in a cyclopropane (B1198618) ring are shorter and stronger than those in typical aliphatic chains. acs.orgnih.gov This increased bond strength makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life. nbinno.comhyphadiscovery.com

Potency and Physicochemical Properties : Incorporating a cyclopropyl group can enhance a drug's potency, increase its brain permeability, and reduce off-target effects. acs.orgnih.gov It can also be used to fine-tune properties such as lipophilicity and pKa. iris-biotech.de

Unique Electronic Character : The C-C bonds of the cyclopropane ring have enhanced π-character due to their "bent" nature. acs.orgnih.gov This feature gives the ring some properties akin to an alkene and influences its interactions with biological targets. nbinno.com

| Advantage of Cyclopropyl Moiety | Impact in Drug Discovery | Source(s) |

| Enhanced Potency | Improves the efficacy of the drug molecule. | acs.orgnih.gov |

| Increased Metabolic Stability | Reduces susceptibility to CYP450-mediated oxidation, potentially leading to a longer half-life. | acs.orgnbinno.comhyphadiscovery.com |

| Conformational Restriction | Locks the molecule in a favorable conformation for binding to its target. | iris-biotech.denbinno.com |

| Reduced Off-Target Effects | Increases the selectivity of the drug, minimizing side effects. | acs.orgnih.gov |

| Improved Brain Permeability | Can facilitate the passage of the drug across the blood-brain barrier. | acs.orgnih.gov |

Strategic Research Avenues for Isothiocyanate Functional Groups

Classical and Contemporary Approaches to Cyclopropyl (B3062369) Isothiocyanates

The preparation of cyclopropyl isothiocyanates can be broadly categorized into several key methods. These include protocols starting from primary amines, the sulfurization of isocyanides, and various desulfurization reactions.

Amine-Based Synthesis Protocols

A predominant route for the synthesis of isothiocyanates involves the use of primary amines as starting materials. rsc.org For the synthesis of 1-isothiocyanato-2-methylcyclopropane, the corresponding primary amine, 2-methylcyclopropylamine, would be the key precursor.

One of the most established methods is the reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base. nih.govresearchgate.netnih.gov This reaction is a direct and often high-yielding approach to the isothiocyanate functionality. ontosight.ai

Another widely used amine-based protocol is the decomposition of dithiocarbamate (B8719985) salts. nih.govnih.gov This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. A variety of reagents can be employed for the desulfurization step, offering flexibility to the synthetic design. nih.gov

The choice of base and solvent can be optimized for specific substrates. For instance, solid sodium hydroxide (B78521) in dichloromethane (B109758) has been shown to be effective in certain isothiocyanate syntheses. organic-chemistry.org

Below is a table summarizing various amine-based synthesis protocols for isothiocyanates.

| Method | Key Reagents | Description |

|---|---|---|

| Thiophosgene Reaction | Primary amine, Thiophosgene (CSCl₂), Base | A direct reaction of a primary amine with thiophosgene to form the isothiocyanate. nih.govresearchgate.netnih.gov |

| Dithiocarbamate Salt Decomposition | Primary amine, Carbon disulfide (CS₂), Base, Desulfurylating agent | A two-step process involving the formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate. nih.govnih.gov |

| One-Pot Dithiocarbamate Method | Primary amine, Carbon disulfide (CS₂), Base, Desulfurylating agent | The dithiocarbamate salt is generated and decomposed in the same reaction vessel without isolation. mdpi.comresearchgate.net |

Isocyanide Sulfurization Methods

An alternative to amine-based syntheses is the direct sulfurization of isocyanides. mdpi.com This method involves the reaction of an isocyanide with elemental sulfur to form the corresponding isothiocyanate. mdpi.combeilstein-journals.org While the reaction can proceed under thermal conditions, it is often slow. mdpi.com

To improve the efficiency of isocyanide sulfurization, various catalysts and activating agents can be employed. beilstein-journals.org These include selenium, molybdenum, copper, and rhodium catalysts, which can provide excellent yields of isothiocyanates. beilstein-journals.org The use of catalytic amounts of an amine base, such as DBU, has also been shown to be effective. kit.edu

This catalytic approach offers a more sustainable route to isothiocyanates, avoiding the use of highly toxic reagents like thiophosgene. kit.edudigitellinc.com The reaction can be performed under moderate heating in green solvents. kit.edu

The table below highlights different approaches to isocyanide sulfurization.

| Method | Key Reagents | Description |

|---|---|---|

| Thermal Sulfurization | Isocyanide, Elemental Sulfur | Direct reaction of an isocyanide with elemental sulfur at elevated temperatures. mdpi.com |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, Catalyst (e.g., Se, Mo, Cu, Rh) | The use of a catalyst to improve the rate and yield of the sulfurization reaction. beilstein-journals.org |

| Base-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur, Amine Base (e.g., DBU) | A catalytic amount of a base is used to promote the reaction, offering a greener alternative. kit.edu |

Desulfurization Reactions for Isothiocyanate Formation

As mentioned in the amine-based protocols, the decomposition of dithiocarbamate salts is a key step in many isothiocyanate syntheses. nih.gov This decomposition is a desulfurization reaction, where a sulfur atom is removed from the dithiocarbamate intermediate.

A wide array of desulfurizing agents have been reported for this transformation. nih.gov Some of the commonly used reagents include:

Thiophosgene: While also used directly with amines, it can act as a desulfurizing agent for dithiocarbamate salts. nih.gov

Lead nitrate: A classical reagent for this purpose. nih.gov

Ethyl chloroformate: Another effective desulfurizing agent. nih.gov

Hydrogen peroxide: A greener alternative for desulfurization. nih.gov

Iodine: Can be used to promote the desulfurization process. cbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A more modern desulfurization reagent. mdpi.comresearchgate.net

The choice of desulfurizing agent can depend on the specific substrate and desired reaction conditions. Some methods are amenable to microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com

The following table provides a summary of various desulfurizing agents used in isothiocyanate synthesis.

| Desulfurizing Agent | Key Features |

|---|---|

| Thiophosgene | Highly effective but also highly toxic. nih.gov |

| Lead nitrate | A classical but potentially toxic heavy metal-based reagent. nih.gov |

| Ethyl chloroformate | A commonly used and effective reagent. nih.gov |

| Hydrogen peroxide | Considered a "green" alternative to more hazardous reagents. nih.gov |

| Iodine | A readily available and effective desulfurizing agent. cbijournal.com |

| DMT/NMM/TsO⁻ | A modern reagent that can be used in microwave-assisted synthesis. mdpi.comresearchgate.net |

Advanced and Stereoselective Synthesis of Substituted Cyclopropyl Isothiocyanates

The synthesis of substituted cyclopropyl isothiocyanates, such as this compound, presents the additional challenge of controlling stereochemistry. The development of stereoselective methods is crucial for accessing specific isomers with desired biological activities.

Stereocontrol in Cyclopropane (B1198618) Ring Functionalization

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a well-established area of organic chemistry. researchgate.net Many of these methods can be adapted for the synthesis of precursors to stereochemically defined cyclopropyl isothiocyanates.

For example, the synthesis of trans-2-substituted-cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org These trans-cyclopropylamines can then serve as precursors for the synthesis of the corresponding trans-isothiocyanates.

Metal-catalyzed cyclopropanation reactions are also powerful tools for establishing the stereochemistry of the cyclopropane ring. chemrxiv.org These methods often involve the use of carbenoids and can be rendered highly stereoselective through the use of chiral catalysts.

The table below summarizes some approaches to stereocontrol in cyclopropane synthesis.

| Method | Description |

|---|---|

| Diastereoselective synthesis from α-chloroaldehydes | The reaction of α-chloroaldehydes with a zinc homoenolate intermediate can lead to the formation of trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.org |

| Metal-catalyzed cyclopropanation | The use of metal catalysts, often with chiral ligands, to control the stereochemical outcome of cyclopropanation reactions. chemrxiv.org |

Enantiospecific Pathways in Isothiocyanate Synthesis

Once a stereochemically defined cyclopropylamine (B47189) is obtained, it is crucial that the subsequent conversion to the isothiocyanate proceeds without racemization. Fortunately, many of the standard methods for isothiocyanate synthesis are compatible with chiral substrates.

For instance, the synthesis of (R)-1-isothiocyanatoethylbenzene and (S)-1-isothiocyanatoethylbenzene from the corresponding optically active amines has been shown to occur without racemization. nih.gov This suggests that the conversion of a chiral 2-methylcyclopropylamine to this compound would likely retain the stereochemical integrity of the starting material.

The use of certain desulfurizing agents, such as sodium persulfate, is particularly noted for its compatibility with the synthesis of chiral isothiocyanates. nih.gov This makes it a valuable tool for the enantiospecific synthesis of complex isothiocyanates.

The following table outlines key considerations for enantiospecific isothiocyanate synthesis.

| Consideration | Description |

|---|---|

| Retention of Stereochemistry | Many standard methods for converting primary amines to isothiocyanates, such as the dithiocarbamate decomposition, proceed with retention of configuration at the chiral center. nih.gov |

| Choice of Reagents | Certain reagents, like sodium persulfate, are particularly well-suited for the synthesis of chiral isothiocyanates without causing racemization. nih.gov |

Asymmetric Approaches to Chiral Cyclopropyl Systems

The creation of chiral cyclopropyl systems, the fundamental core of this compound, can be achieved through several advanced asymmetric strategies. These methods are designed to control the stereochemistry of the cyclopropane ring, leading to enantiomerically enriched products.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for a high degree of stereocontrol in the formation of the cyclopropane ring.

Another powerful technique is the Michael Initiated Ring Closure (MIRC) reaction. In this method, a nucleophile adds to an electron-deficient alkene (Michael addition), creating an intermediate that then undergoes an intramolecular cyclization to form the cyclopropane ring. The use of chiral catalysts or chiral nucleophiles in MIRC reactions enables the enantioselective synthesis of cyclopropane derivatives.

Biocatalysis has also emerged as a potent tool for asymmetric cyclopropanation. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the formation of chiral cyclopropanes with high diastereo- and enantioselectivity. These biocatalytic methods often offer the advantage of mild reaction conditions and high specificity.

A common precursor for the synthesis of 2-methylcyclopropylamine, and subsequently the target isothiocyanate, is a chiral cyclopropane carboxaldehyde. A notable strategy for synthesizing these aldehydes involves a three-step sequence of an aldol (B89426) reaction with a chiral auxiliary, a directed cyclopropanation, and a retro-aldol reaction. This method provides access to enantiopure cyclopropane carboxaldehydes which can be further converted to the desired amine.

| Method | Key Features | Precursor for 2-Methylcyclopropylamine |

| Chiral Auxiliaries | Reversible attachment of a chiral group to guide stereoselective cyclopropanation. | Chiral cyclopropanecarboxylic acid derivatives |

| MIRC Reactions | Enantioselective formation of the cyclopropane ring using chiral catalysts or nucleophiles. | Substituted cyclopropane esters or ketones |

| Biocatalysis | Use of engineered enzymes for high diastereo- and enantioselectivity under mild conditions. | Chiral cyclopropanecarboxylic acids |

| Aldol-Cyclopropanation-Retro-Aldol | Three-step sequence to produce enantiopure cyclopropane carboxaldehydes. | Chiral 2-methylcyclopropane carboxaldehyde |

Green Chemistry Principles in the Synthesis of Isothiocyanates

The conversion of the chiral 2-methylcyclopropylamine intermediate to this compound can be accomplished using methods that align with the principles of green chemistry. These approaches aim to reduce the use of hazardous reagents and minimize environmental impact. Traditional methods often rely on toxic reagents like thiophosgene. cbijournal.com

Aqueous and Solvent-Minimizing Conditions

A significant advancement in green isothiocyanate synthesis is the use of water as a solvent. One such method involves the reaction of a primary amine with carbon disulfide in water, using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent. rsc.org This one-pot procedure is efficient for a variety of amines and is compatible with chiral substrates, allowing for the preparation of chiral isothiocyanates. rsc.org Another approach utilizes a two-step process where a dithiocarbamate salt is generated in situ from the amine and carbon disulfide, followed by elimination to form the isothiocyanate using cyanuric chloride as a desulfurizing agent under aqueous conditions. cbijournal.com The synthesis of selected alkyl isothiocyanates has also been achieved with high yields in an aqueous medium using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been effectively employed to accelerate the synthesis of isothiocyanates, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net A notable microwave-assisted method involves the thionation of isocyanides with Lawesson's reagent in the presence of a catalytic amount of an amine base, such as triethylamine, in aqueous media. tandfonline.comresearchgate.net This protocol provides a broad range of functionalized isothiocyanates in excellent yields. tandfonline.com Another microwave-assisted approach for aliphatic and aromatic isothiocyanates utilizes DMT/NMM/TsO⁻ as a desulfurating agent. nih.gov This method has been shown to proceed without racemization for chiral amines. nih.gov

| Method | Reagents | Conditions | Yield | Ref. |

| Aqueous Synthesis | Amine, CS₂, Na₂S₂O₈ | Water, one-pot | Satisfactory | rsc.org |

| Microwave-Assisted | Isocyanide, Lawesson's reagent, triethylamine | Water, Microwave | Up to 98% | tandfonline.com |

| Microwave-Assisted | Amine, CS₂, DMT/NMM/TsO⁻ | DCM or Water, Microwave | 72-96% (in water) | nih.gov |

Catalytic Strategies for Sustainable Production

Catalytic methods offer a more sustainable route to isothiocyanates by reducing the amount of reagents needed and often operating under milder conditions. Visible-light photocatalysis has emerged as a green and efficient method for synthesizing isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This approach utilizes a photocatalyst, such as Rose Bengal, under green LED light irradiation. organic-chemistry.org The reaction is mild, metal-free, and has a broad substrate scope. organic-chemistry.org

Another catalytic strategy involves the use of elemental sulfur as the sulfur source, activated by a catalytic amount of an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids the use of toxic sulfurizing agents and can be performed in green solvents.

Electrochemical methods also present a sustainable alternative. The anodic oxidation of in situ generated dithiocarbamate salts from primary amines and carbon disulfide provides a high-yielding and supporting-electrolyte-free synthesis of isothiocyanates.

Finally, the use of catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) allows for the smooth conversion of amines to isothiocyanates, with the advantage that most by-products are volatile, simplifying the workup procedure. cbijournal.com

| Strategy | Key Features | Catalyst/Reagent |

| Visible-Light Photocatalysis | Mild, metal-free, environmentally friendly. | Rose Bengal |

| Elemental Sulfur Catalysis | Utilizes abundant, non-toxic elemental sulfur. | DBU |

| Electrochemical Synthesis | High-yielding, supporting-electrolyte-free. | Anodic oxidation |

| Organocatalysis | Simple workup due to volatile by-products. | DMAP or DABCO with Boc₂O |

Chemical Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a versatile functional group known for its susceptibility to nucleophilic attack at the central carbon atom. This electrophilicity drives a wide range of chemical transformations, leading to the formation of diverse molecular architectures.

Nucleophilic addition is a characteristic reaction of isothiocyanates. The electron-deficient carbon atom of the -N=C=S group is readily attacked by various nucleophiles, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable addition product.

The reaction of isothiocyanates with primary or secondary amines is a fundamental and widely utilized transformation in organic synthesis. ijacskros.comresearchgate.netnih.gov This reaction proceeds through the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, yielding a thiourea (B124793) derivative. This process is generally efficient and serves as a reliable method for the preparation of a broad range of substituted thioureas. nih.gov

Similarly, thiols react with isothiocyanates in a nucleophilic addition process. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction, which is reversible, results in the formation of dithiocarbamates. nih.gov The reversibility of this reaction allows for dithiocarbamates to act as transport forms of isothiocyanates, capable of transferring the isothiocyanate group to other thiol-containing molecules. nih.gov

Table 1: Nucleophilic Addition Reactions of Isothiocyanates

| Nucleophile | Reactant | Product | Product Class |

| Primary/Secondary Amine | Isothiocyanate | Thiourea | Thiourea |

| Thiol | Isothiocyanate | Dithiocarbamate | Dithiocarbamate |

As mentioned, the reaction between an isothiocyanate and an amine is a primary route to synthesizing thioureas. nih.govorganic-chemistry.org These thiourea derivatives are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other functional groups.

One significant application of thioureas is their conversion to guanidines. researchgate.net Guanidines can be synthesized from thioureas through a process that involves the activation of the thiourea, often by S-methylation to form an isothiourea, followed by reaction with another amine. researchgate.net Alternatively, desulfurization of thioureas in the presence of an amine can also yield guanidines. researchgate.netorganic-chemistry.org This transformation highlights the utility of the isothiocyanate group as a precursor to the guanidinium (B1211019) moiety, a common feature in biologically active molecules.

Table 2: Synthesis of Thioureas and Guanidines from Isothiocyanates

| Starting Material | Reagent(s) | Product |

| Isothiocyanate | Primary/Secondary Amine | Thiourea |

| Thiourea | 1. Activating Agent (e.g., CH₃I) 2. Amine | Guanidine |

| Thiourea | Desulfurizing Agent, Amine | Guanidine |

The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. These reactions are valuable for constructing ring structures containing nitrogen and sulfur atoms.

While there is a lack of specific studies on this compound itself acting as a component in cycloadditions, the reaction of isothiocyanates with donor-acceptor (D-A) cyclopropanes is a known process. In these reactions, the D-A cyclopropane acts as a 1,3-dipole equivalent upon ring-opening, and the isothiocyanate serves as the dipolarophile. researchgate.net This type of (3+2) cycloaddition typically leads to the formation of five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the cyclopropane and the isothiocyanate, as well as the reaction conditions, such as the choice of Lewis acid catalyst.

The reactivity of the isothiocyanate group makes it a valuable building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. rsc.org Beyond the cycloaddition reactions mentioned, isothiocyanates can undergo intramolecular cyclizations or react with bifunctional nucleophiles to construct various ring systems. For example, reactions with compounds containing both an amine and a hydroxyl or thiol group can lead to the formation of oxazolidinethiones or thiazolidinethiones, respectively. The versatility of isothiocyanates as precursors for heterocyclic synthesis is a cornerstone of their utility in medicinal and materials chemistry. rsc.org

Cycloaddition Reactions Involving the Isothiocyanate Moiety

Transformations of the Cyclopropane Ring System

The inherent ring strain of the cyclopropane core in this compound makes it susceptible to a variety of transformations. The presence of the electron-withdrawing isothiocyanate group and the electron-donating methyl group creates a donor-acceptor-like system, which is pivotal to its reactivity.

Ring-Opening Reactions and Rearrangements

The activation of the cyclopropane ring can lead to cleavage of the C-C bonds, resulting in either linear products or rearranged cyclic structures.

The interaction of a Lewis acid with the isothiocyanate group in this compound is a key step in initiating ring-opening reactions. The Lewis acid coordinates to the nitrogen or sulfur atom of the isothiocyanate, enhancing its electron-withdrawing nature and polarizing the cyclopropane ring. This polarization facilitates the cleavage of one of the adjacent C-C bonds of the cyclopropane, leading to a stabilized carbocationic intermediate.

In analogous systems of donor-acceptor cyclopropanes, Lewis acids such as tin(II) triflate and iron(III) chloride have been shown to be effective in promoting cycloaddition reactions with various heterocumulenes, including isothiocyanates. nih.gov For instance, the reaction of donor-acceptor cyclopropanes with isothiocyanates in the presence of a Lewis acid can lead to the formation of five-membered heterocycles. nih.gov While specific studies on this compound are not extensively documented, the general mechanism suggests that the choice of Lewis acid can significantly influence the stereochemical outcome of the reaction. nih.gov For example, tin(II) triflate has been observed to mediate these reactions through an enantiospecific pathway with inversion of configuration, whereas iron(III) chloride can lead to racemization. nih.gov

Table 1: Representative Lewis Acid Catalyzed Reactions of Donor-Acceptor Cyclopropanes with Isothiocyanates

| Entry | Cyclopropane Substrate | Isothiocyanate | Lewis Acid | Product | Yield (%) | Ref |

| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenyl isothiocyanate | Sn(OTf)₂ | 2-Imino-5-phenyl-pyrrolidine-3,3-dicarboxylate | 85 | nih.gov |

| 2 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Methyl isothiocyanate | Sn(OTf)₂ | 2-(Methylimino)-5-phenyl-pyrrolidine-3,3-dicarboxylate | 78 | nih.gov |

| 3 | Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Phenyl isothiocyanate | Sn(OTf)₂ | 5-(4-Methoxyphenyl)-2-imino-pyrrolidine-3,3-dicarboxylate | 90 | nih.gov |

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

The ring-opening of the cyclopropane in this compound can also be harnessed for 1,3-difunctionalization, where two new functional groups are introduced at the 1- and 3-positions of the original propane (B168953) backbone. This transformation is a powerful tool for rapidly building molecular complexity from a simple cyclopropane precursor.

Skeletal reorganizations are another hallmark of cyclopropane chemistry. Following the initial ring-opening, the resulting intermediate can undergo a variety of rearrangements to form new cyclic or acyclic skeletons. For isothiocyanates, nih.govnih.gov-sigmatropic shifts are a known rearrangement pathway, although this typically involves allylic isothiocyanates. wikipedia.org In the context of a ring-opened cyclopropyl isothiocyanate, the resulting carbocationic or radical intermediate could potentially undergo migrations of the methyl group or the isothiocyanate-bearing carbon, leading to rearranged products. The specific pathways for skeletal reorganization would be highly dependent on the reaction conditions and the nature of any trapping agents present.

Cyclodimerization and Oligomerization Phenomena of Cyclopropanes

Under certain conditions, particularly in the presence of Lewis acids, donor-acceptor cyclopropanes can undergo (3+3)-cyclodimerization to form six-membered rings. This process involves the ring-opening of two cyclopropane molecules, which then act as three-carbon building blocks to form a new ring. The regiochemistry and stereochemistry of the resulting cyclohexane (B81311) or heterocyclic six-membered ring are influenced by the substituents on the cyclopropane and the reaction conditions. While specific studies on the cyclodimerization of this compound are not available, the electronic nature of this molecule suggests that it could be a suitable substrate for such transformations.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for controlling the outcome of the reactions and for designing new synthetic applications. A combination of experimental and computational studies is often employed to gain insight into the reaction pathways.

Experimental and Computational Mechanistic Studies

Experimental studies to elucidate the reaction mechanisms would involve kinetic analysis, isotopic labeling studies, and the isolation and characterization of reaction intermediates. For example, by using isotopically labeled this compound, the fate of each atom during a rearrangement can be tracked, providing valuable information about bond-breaking and bond-forming events.

Computational chemistry offers a powerful complementary tool for studying these reactions. Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the most likely reaction mechanism. For instance, computational studies on the interaction between the Walsh orbitals of a cyclopropane ring and the π-system of an isothiocyanate group have shown a lowering of ionization energies compared to a non-cyclic analogue like methyl isothiocyanate. This suggests a significant electronic interaction that would influence the molecule's reactivity.

Table 2: Calculated Parameters for Cyclopropyl Isothiocyanate Analogues

| Compound | First Ionization Energy (eV) | Second Ionization Energy (eV) | Computational Method | Ref |

| Methyl isothiocyanate | 9.50 | 10.15 | Ab initio | |

| Cyclopropyl isothiocyanate | 9.24 | 10.00 | Ab initio |

This table illustrates the electronic effect of the cyclopropyl group on the isothiocyanate moiety based on computational studies of a related compound.

Influence of Catalysts and Environmental Factors on Reaction Pathways

A detailed, evidence-based discussion for this section cannot be provided at this time due to the lack of specific research on this compound in the available scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isothiocyanato 2 Methylcyclopropane

Vibrational Spectroscopy (Infrared and Raman)

Comprehensive Assignment of Fundamental Vibrational Modes

The vibrational spectrum of 1-isothiocyanato-2-methylcyclopropane would be a composite of the modes from the cyclopropane (B1198618) ring, the methyl group, and the isothiocyanate group.

Isothiocyanate Group (-N=C=S): The most characteristic vibration would be the asymmetric stretching of the -N=C=S group, which is expected to appear as a very strong and sharp band in the infrared spectrum, typically in the range of 2050-2150 cm⁻¹. The corresponding symmetric stretch would be weaker in the IR but strong in the Raman spectrum, likely appearing between 1000 and 1100 cm⁻¹. The N-C-S bending vibrations would be found at lower frequencies, generally below 600 cm⁻¹.

Cyclopropane Ring: The cyclopropane ring has several characteristic vibrational modes. C-H stretching vibrations of the ring protons would be expected in the 3000-3100 cm⁻¹ region. The ring breathing mode, a symmetric stretching of the C-C bonds, would be a prominent feature in the Raman spectrum, typically around 1200 cm⁻¹. Other ring deformations and CH₂ scissoring, twisting, and wagging modes would appear in the fingerprint region (below 1500 cm⁻¹).

Methyl Group (-CH₃): The methyl group would exhibit characteristic asymmetric and symmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹. Asymmetric and symmetric C-H bending (deformation) modes would be expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Predicted Fundamental Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Asymmetric -N=C=S Stretch | 2050 - 2150 | Very Strong | Medium |

| Symmetric -N=C=S Stretch | 1000 - 1100 | Weak | Strong |

| Cyclopropane C-H Stretch | 3000 - 3100 | Medium | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium | Medium |

| Methyl Asymmetric Bend | ~1450 | Medium | Medium |

| Methyl Symmetric Bend | ~1380 | Medium | Medium |

| Cyclopropane Ring Breathing | ~1200 | Weak | Strong |

Conformational Analysis and Isomeric Purity Assessment

Due to the presence of two stereocenters (at C1 and C2 of the cyclopropane ring), this compound can exist as diastereomers (cis and trans isomers) and enantiomers. Vibrational spectroscopy could potentially be used to distinguish between the cis and trans isomers, as their different symmetries would lead to distinct vibrational spectra. For example, certain vibrational modes might be IR-active in one isomer and Raman-active in the other, or the frequencies of the ring deformation modes could shift depending on the relative orientation of the substituents. However, without experimental data or high-level computational studies, a definitive assignment is not possible. The technique could also be used to assess isomeric purity by identifying characteristic peaks belonging to a specific isomer in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton and Carbon-13 NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum would be complex due to the diastereotopic nature of the cyclopropyl (B3062369) protons and spin-spin coupling.

Cyclopropane Protons: The protons on the cyclopropane ring would appear in the upfield region, typically between 0.2 and 1.5 ppm. The proton attached to the same carbon as the isothiocyanate group (H1) would likely be shifted downfield compared to the others due to the electronegativity of the nitrogen atom. The methyl-bearing proton (H2) and the methylene (B1212753) protons (H3) would exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

Methyl Protons: The methyl protons would likely appear as a doublet due to coupling with the adjacent cyclopropyl proton (H2), expected in the range of 1.0-1.3 ppm.

¹³C NMR:

Isothiocyanate Carbon: The carbon of the -N=C=S group is expected to have a chemical shift in the range of 120-140 ppm. This signal can sometimes be broad due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.

Cyclopropane Carbons: The carbons of the cyclopropane ring would appear at relatively high field, typically between 10 and 40 ppm. The carbon attached to the isothiocyanate group (C1) would be the most downfield of the ring carbons.

Methyl Carbon: The methyl carbon would be expected at a chemical shift of approximately 15-25 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (CH-NCS) | ~1.0 - 1.5 | - |

| H2 (CH-CH₃) | ~0.5 - 1.0 | - |

| H3 (CH₂) | ~0.2 - 0.8 | - |

| CH₃ | ~1.0 - 1.3 | ~15 - 25 |

| C1 (CH-NCS) | - | ~30 - 40 |

| C2 (CH-CH₃) | - | ~20 - 30 |

| C3 (CH₂) | - | ~10 - 20 |

Advanced NMR Techniques for Stereochemical Determination

Two-dimensional NMR techniques would be crucial for the complete assignment of the ¹H and ¹³C spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the protons, helping to trace the connectivity within the cyclopropane ring and between the ring protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be the key experiment for determining the relative stereochemistry (cis vs. trans). For the cis isomer, a through-space NOE correlation would be expected between the methyl protons and the proton on the isothiocyanate-bearing carbon (H1). This correlation would be absent or very weak in the trans isomer.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (113.18 g/mol ). The fragmentation pattern would likely involve several key pathways:

Loss of the Isothiocyanate Group: Cleavage of the C-N bond could lead to the formation of a methylcyclopropyl cation and an NCS radical, or vice versa.

Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Rearrangements: McLafferty-type rearrangements are common in molecules with functional groups and could lead to characteristic fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 113 | [C₅H₇NS]⁺ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 85 | [M - C₂H₄]⁺ |

| 55 | [C₄H₇]⁺ (Methylcyclopropyl cation) |

X-ray Crystallography Data for this compound Remains Elusive

A thorough review of available scientific literature reveals a notable absence of published X-ray crystallography studies for the specific chemical compound this compound. Consequently, detailed experimental data regarding its solid-state structure, including crystallographic parameters and molecular geometry, are not currently available in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is fundamental for the definitive elucidation of a molecule's structure, offering insights into bond lengths, bond angles, and intermolecular interactions.

While information on related compounds and the general principles of X-ray crystallography exists, specific research detailing the crystal structure of this compound has not been identified. Further experimental research would be required to determine its crystallographic properties and provide the detailed structural data necessary for a comprehensive analysis.

Theoretical and Computational Investigations of 1 Isothiocyanato 2 Methylcyclopropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and spectroscopic properties of molecules. nih.gov For 1-isothiocyanato-2-methylcyclopropane, these calculations can elucidate the interplay between the strained cyclopropane (B1198618) ring and the reactive isothiocyanate group.

The electronic structure of this compound is of particular interest due to the unique bonding characteristics of the cyclopropane ring. The carbon-carbon bonds in the ring are not simple sigma bonds but are instead described as bent bonds, a concept that explains the ring's high strain energy. wikipedia.org A key feature of the electronic structure of cyclopropyl (B3062369) compounds is the interaction of the ring's Walsh orbitals with the π-system of adjacent functional groups.

Table 1: Theoretical Methodologies for Electronic Structure Analysis

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, molecular orbitals, partial charges | Elucidates the electronic interaction between the cyclopropane ring and the isothiocyanate group. |

| Ab initio methods (e.g., MP2) | More accurate energy calculations, electron correlation effects | Provides a higher level of theory for refining the understanding of bonding and stability. |

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra can be made.

DFT calculations, often using the B3LYP functional with various basis sets, can predict vibrational frequencies with a reasonable degree of accuracy. nih.gov For this compound, the characteristic asymmetric and symmetric stretching frequencies of the –N=C=S group would be of particular interest. Additionally, the vibrational modes associated with the cyclopropane ring could be calculated and compared to experimental data for similar cyclopropane derivatives.

The prediction of NMR chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR spectra of this compound can be predicted. The protons on the cyclopropane ring are expected to appear at relatively high field (upfield) in the ¹H NMR spectrum, a characteristic feature of cyclopropyl groups. Computational models can help in assigning specific chemical shifts to the different protons and carbons in the molecule, taking into account the stereochemical relationship between the methyl group and the isothiocyanate substituent.

Table 2: Predicted Spectroscopic Data for a Related Compound (Cyclopropylmethyl Isothiocyanate)

| Spectroscopic Data | Predicted Value | Computational Method |

|---|---|---|

| Enthalpy Difference (gauche-cis vs. cis-trans) | 159-302 cm⁻¹ | MP2 with diffuse functions |

| Abundance of cis-trans conformer at ambient temp. | 14 ± 2% | Based on experimental and theoretical data |

Note: This data is for a structural isomer and is presented to illustrate the type of information that can be obtained from computational studies. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of the methyl group on the cyclopropane ring introduces stereoisomerism (cis and trans isomers) in this compound. Furthermore, rotation around the single bond connecting the cyclopropane ring to the isothiocyanate group can lead to different conformers. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

For the related molecule, cyclopropylmethyl isothiocyanate, computational studies have been performed to determine the relative stabilities of its conformers. nih.govpublish.csiro.au These studies, using methods such as MP2 and DFT, have identified gauche and cis conformers and calculated their energy differences. nih.govpublish.csiro.au For this compound, a similar approach could be used to investigate the preferred orientation of the isothiocyanate group relative to the cyclopropane ring and the methyl substituent. The potential energy surface can be scanned by systematically changing the relevant dihedral angles and calculating the energy at each point. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

Table 3: Conformational Analysis of a Related Compound (Cyclopropylmethyl Isothiocyanate)

| Conformer | Relative Stability | Computational Method |

|---|---|---|

| gauche-cis | More stable | MP2 with diffuse functions |

| cis-trans | Less stable | MP2 with diffuse functions |

Note: This data is for a structural isomer and is presented to illustrate the type of information that can be obtained from computational studies. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. mdpi.com For this compound, theoretical modeling can be used to explore its reactivity in various chemical transformations. Isothiocyanates are known to participate in a range of reactions, including cycloadditions and reactions with nucleophiles. researchgate.net

By modeling the reaction pathways, chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods such as DFT can be used to locate and characterize these transition states by ensuring they have exactly one imaginary vibrational frequency.

For example, the cycloaddition reaction of this compound with a diene could be modeled to determine the preferred stereochemical outcome of the reaction. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating their relative energies. This would provide a detailed picture of the reaction mechanism at the molecular level.

Table 4: Computational Approaches to Reaction Modeling

| Computational Task | Description | Relevance to this compound |

|---|---|---|

| Transition State Search | Locating the highest energy point along the reaction coordinate. | To determine the activation energy for potential reactions. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path from the transition state to the reactants and products. | To confirm that the located transition state connects the desired reactants and products. |

1 Isothiocyanato 2 Methylcyclopropane As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 1-isothiocyanato-2-methylcyclopropane makes it an excellent starting material for constructing more elaborate molecular architectures, particularly those containing nitrogen and sulfur atoms.

The isothiocyanate functional group serves as a powerful electrophile, readily reacting with various nucleophiles in cycloaddition and cyclocondensation reactions to form a wide array of heterocyclic systems. mdpi.commdpi.com These heterocycles are significant structural motifs in many biologically active compounds and pharmaceutical agents. researchgate.netnih.gov The cyclopropyl (B3062369) group remains as a key substituent, influencing the steric and electronic properties of the final heterocyclic product.

The general strategy involves the reaction of the isothiocyanate carbon with a dinucleophile, where subsequent intramolecular cyclization yields the heterocyclic ring. The versatility of this approach allows for the synthesis of numerous important heterocyclic cores. rsc.org

Table 1: Examples of Heterocycle Synthesis from Isothiocyanates

| Reactant Class | Intermediate Product | Resulting Heterocycle |

| Hydrazine Derivatives | Thiosemicarbazide | 1,2,4-Triazole, 1,3,4-Thiadiazole |

| Amidines | N-Carbamimidoylthiourea | 1,3,5-Triazine |

| 1,2-Diamines | Thiourea (B124793) Derivative | Benzimidazole-2-thione |

| Amino Alcohols | Hydroxyethylthiourea | Thiazolidine, Oxazolidine-2-thione |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While classic isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, isothiocyanates and their derivatives can also be employed in powerful MCRs to generate molecular diversity. nih.govnih.gov

In the context of this compound, it can participate in MCRs that tolerate the isothiocyanate functionality or its derivatives, such as thioureas. These reactions enable the rapid assembly of complex molecules incorporating the 2-methylcyclopropyl motif. For instance, a Biginelli-type reaction, which traditionally combines an aldehyde, a β-ketoester, and urea, can be adapted to use a thiourea derived from this compound to produce dihydropyrimidinethiones. mdpi.com

Table 2: Components for a Representative Ugi Four-Component Reaction (U-4CR)

| Component | Role | Example |

| Aldehyde or Ketone | Oxo component | Benzaldehyde |

| Amine | Amino component | Aniline |

| Carboxylic Acid | Acid component | Acetic Acid |

| Isocyanide | Isocyano component | tert-Butyl isocyanide |

| Note: The classic Ugi reaction uses an isocyanide (R-N≡C). Isothiocyanates (R-N=C=S) participate in different MCRs or can be used to synthesize components for them. |

Role in the Synthesis of Chiral Compounds and Natural Product Cores

The cyclopropane (B1198618) ring is a structural feature present in a multitude of natural products, including terpenes and fatty acid metabolites, where it often plays a crucial role in defining the molecule's three-dimensional shape and biological activity. rsc.orgmarquette.edunih.gov this compound is an inherently chiral molecule, existing as distinct stereoisomers (cis and trans, each of which is chiral). This intrinsic chirality makes it a valuable chiral building block for the asymmetric synthesis of complex molecules and natural product cores.

The synthesis can start from enantiomerically pure 2-methylcyclopropylamine, which can be converted to the corresponding isothiocyanate with high fidelity, preserving the stereochemical integrity of the chiral center. nih.gov This chiral isothiocyanate can then be incorporated into a larger molecule, with the cyclopropane's stereochemistry directing the outcome of subsequent reactions. This strategy is particularly useful in constructing molecules where a specific spatial arrangement of functional groups is required for biological function. The rigidity of the cyclopropane ring helps to lock the conformation of the molecule, a desirable trait in drug design. marquette.edu The synthesis of enantiopure compounds is often achieved through chiral resolution of racemic mixtures using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com

Strategies for Functional Group Transformations and Derivatization

The isothiocyanate group is highly susceptible to nucleophilic attack at its central carbon atom, making it a versatile handle for a wide range of functional group transformations. wikipedia.orgrsc.org This reactivity allows for the straightforward derivatization of this compound into other valuable synthetic intermediates. The robust nature of the cyclopropane ring typically allows it to remain intact during these transformations.

Common derivatization strategies include:

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate to form N,N'-disubstituted thioureas. This is one of the most common reactions of isothiocyanates.

Reaction with Alcohols: In the presence of a base, alcohols add to form thiocarbamates.

Hydrolysis: Under aqueous acidic or basic conditions, the isothiocyanate group can be hydrolyzed to yield the corresponding primary amine, 2-methylcyclopropylamine, releasing carbonyl sulfide (B99878) or carbon dioxide and hydrogen sulfide.

These transformations are fundamental for converting the isothiocyanate into other key functional groups, thereby expanding its synthetic utility. The conversion to thioureas, for example, is also a common method for the chemical derivatization of isothiocyanates prior to chromatographic analysis. nih.govresearchgate.net

Table 3: Common Derivatization Reactions of this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Primary Amine | R-NH₂ | -NH-C(S)-NH-R | Thiourea |

| Alcohol | R-OH | -NH-C(S)-O-R | Thiocarbamate |

| Water | H₂O (with acid/base) | -NH₂ | Primary Amine |

| Hydrazine | H₂N-NH₂ | -NH-C(S)-NH-NH₂ | Thiosemicarbazide |

Future Research Directions in 1 Isothiocyanato 2 Methylcyclopropane Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

Current synthetic routes to isothiocyanates often involve the use of toxic reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comrsc.org Future research should prioritize the development of greener and more efficient methods for the synthesis of 1-isothiocyanato-2-methylcyclopropane. A key starting material would be 2-methylcyclopropylamine, which could potentially be synthesized from commercially available precursors.

Modern approaches to isothiocyanate synthesis that avoid hazardous reagents could be adapted. For instance, the use of elemental sulfur in multicomponent reactions is a promising avenue. mdpi.comresearchgate.net One potential route could involve the reaction of 2-methylcyclopropyl isocyanide with elemental sulfur, catalyzed by an amine base. researchgate.net

Another area for exploration is the use of desulfurization agents. A one-pot, two-step procedure starting from 2-methylcyclopropylamine could be developed, involving the formation of a dithiocarbamate (B8719985) intermediate followed by desulfurization. mdpi.comnih.gov Microwave-assisted synthesis could also be investigated to improve reaction times and yields. mdpi.comnih.gov

A comparative study of different synthetic strategies would be invaluable, and the findings could be summarized in a table similar to the hypothetical one below:

| Method | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Isocyanide Sulfuration | 2-methylcyclopropyl isocyanide, Elemental Sulfur, DBU | Avoids toxic reagents, potentially high atom economy | Synthesis of the isocyanide precursor may be complex |

| Dithiocarbamate Desulfurization | 2-methylcyclopropylamine, CS2, Desulfurizing Agent (e.g., DMT/NMM/TsO-) | One-pot procedure, potentially high yields | Use of CS2, though less hazardous than thiophosgene |

| Thiophosgene-based | 2-methylcyclopropylamine, Thiophosgene | Well-established method | High toxicity of thiophosgene |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The isothiocyanate group is a versatile functional handle, known for its reactions with nucleophiles to form thioureas and other derivatives. The presence of the cyclopropane (B1198618) ring introduces steric bulk and unique electronic properties that could lead to novel reactivity.

Future research should systematically investigate the reaction of this compound with a range of nucleophiles, including amines, thiols, and alcohols. The strained nature of the cyclopropane ring could influence the reactivity of the adjacent isothiocyanate group. It is also possible that under certain conditions, ring-opening reactions of the cyclopropane could occur, leading to a diverse array of products.

The interplay between the cyclopropane ring and the isothiocyanate functionality could be exploited in cycloaddition reactions. The investigation of [3+2] and [4+1] cycloadditions could lead to the synthesis of novel heterocyclic systems. The unique stereochemistry of the 2-methylcyclopropane unit (cis/trans isomers) could also be used to control the stereochemical outcome of these reactions.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insight

A thorough characterization of this compound is essential for understanding its chemical behavior. Future work should focus on obtaining comprehensive spectroscopic data. High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will be crucial for elucidating the precise stereochemistry of the molecule. Infrared (IR) spectroscopy will provide information on the characteristic N=C=S stretching frequency, while mass spectrometry (MS) will confirm the molecular weight and fragmentation patterns. nih.govnist.gov

Computational chemistry will be a powerful tool for complementing experimental studies. nih.govnih.gov Density functional theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbitals. umanitoba.ca These calculations can also provide insights into the transition states of potential reactions, helping to rationalize observed reactivity. nih.gov

A hypothetical table of predicted and experimental spectroscopic data is presented below:

| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Data (to be determined) |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.5-1.5 (m, 4H, cyclopropyl (B3062369) H), 1.2 (d, 3H, CH₃), 2.8 (m, 1H, CH-NCS) | - |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 10-20 (CH₂, CH), 15 (CH₃), 35 (CH-NCS), 130 (NCS) | - |

| IR (neat) | ν 2100-2200 cm⁻¹ (N=C=S stretch) | - |

| MS (EI) | m/z 113 (M⁺), 80, 56 | - |

Expanding the Scope of Applications in Target-Oriented Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules. The cyclopropyl group is a common motif in many biologically active compounds, and the isothiocyanate group can be readily converted into a variety of other functionalities.

Future research should explore the use of this compound in the synthesis of novel pharmaceuticals and agrochemicals. For example, the reaction with amino acids or peptide fragments could lead to new peptidomimetics with potential therapeutic applications. The incorporation of the 2-methylcyclopropyl moiety could enhance the metabolic stability or binding affinity of these molecules.

Furthermore, the development of polymerization reactions involving this compound could lead to the creation of novel materials with interesting properties. The rigid cyclopropane unit could impart unique thermal or mechanical properties to the resulting polymers.

Q & A

Q. Methodological Answer :

- Spectroscopy :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention times should match standards .

Advanced: How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic additions?

Methodological Answer :

The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the isothiocyanato (–N=C=S) group. For example:

- Amine Additions : React with primary amines (e.g., benzylamine) in THF at 25°C to form thioureas. Kinetic studies show faster reaction rates compared to non-strained analogs due to enhanced electrophilicity .

- Computational Insights : DFT calculations (B3LYP/6-31G*) reveal reduced activation energy for nucleophilic attacks due to ring strain destabilizing the ground state .

Experimental Design : Compare reaction kinetics with non-cyclopropane analogs under identical conditions to isolate strain effects .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer :

Discrepancies in stability studies often arise from:

- Storage Conditions : Moisture and light accelerate degradation. Store under argon at –20°C in amber vials; confirm stability via periodic NMR/HPLC checks .

- Impurity Effects : Trace amines or water in solvents can trigger decomposition. Use anhydrous solvents (e.g., molecular sieves) and pre-purify starting materials .

Data Reconciliation : Replicate conflicting studies under controlled humidity/temperature while tracking degradation byproducts (e.g., thioureas via LC-MS) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways using AMBER or GROMACS .

- Quantum Mechanics (QM) : Employ Gaussian or ORCA for transition-state analysis (e.g., NBO charges to identify electrophilic hotspots) .

Validation : Cross-validate computational predictions with experimental kinetic data (e.g., Arrhenius plots for thiourea formation) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical evaluation for eye exposure .

Advanced: How can researchers design experiments to study the compound’s potential as a bioactivity probe?

Q. Methodological Answer :

- Target Identification : Screen against cysteine proteases (e.g., caspase-3) via fluorescence quenching assays. The isothiocyanato group covalently binds thiols in active sites .

- In Vivo Studies : Use isotopically labeled analogs (e.g., ¹³C-cyclopropane) for metabolic tracing in model organisms. LC-MS/MS tracks metabolite formation .

Controls : Include thiourea derivatives to confirm specificity of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.